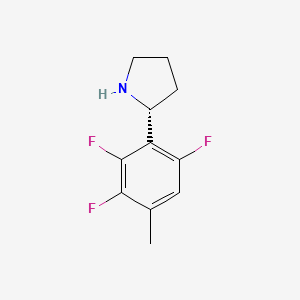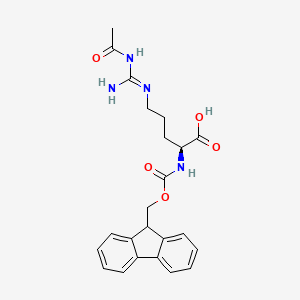![molecular formula C23H18N4O3S2 B12932371 4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide CAS No. 827025-09-2](/img/structure/B12932371.png)
4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety, a thiazole ring, and a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the methoxy group: This step can be performed via methylation reactions using reagents like methyl iodide.
Formation of the thiazole ring: This can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the acridine moiety, potentially leading to dihydroacridine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Dihydroacridine derivatives: Formed through reduction.
Substituted sulfonamides: Formed through nucleophilic substitution.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: The compound may exhibit antibacterial or antifungal properties.
Anticancer Agents: Potential use in cancer therapy due to its ability to intercalate with DNA.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs.
Industry
Dye Industry: Acridine derivatives are often used as dyes.
作用机制
The mechanism of action of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide may involve:
DNA Intercalation: The acridine moiety can intercalate with DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
相似化合物的比较
Similar Compounds
- 4-((4-Methoxyacridin-9-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide
- 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-4-yl)benzenesulfonamide
Uniqueness
- Structural Features : The combination of acridine, thiazole, and sulfonamide groups is unique and may confer specific biological activities.
- Biological Activity : The specific arrangement of functional groups may result in unique interactions with biological targets.
属性
CAS 编号 |
827025-09-2 |
|---|---|
分子式 |
C23H18N4O3S2 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
4-[(4-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O3S2/c1-30-20-8-4-6-18-21(17-5-2-3-7-19(17)26-22(18)20)25-15-9-11-16(12-10-15)32(28,29)27-23-24-13-14-31-23/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI 键 |
QSTHELYKOVGBDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


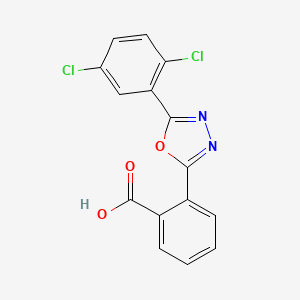
![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)
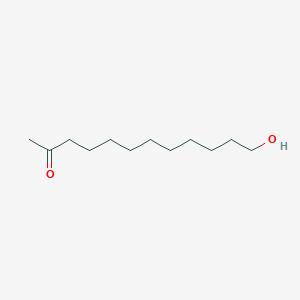
![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)

![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)
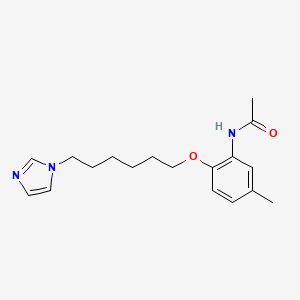
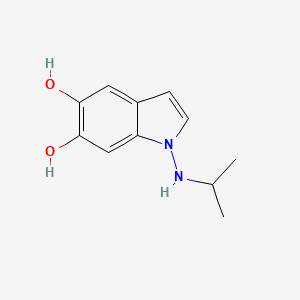
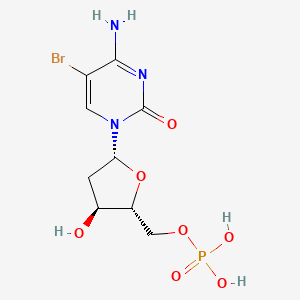
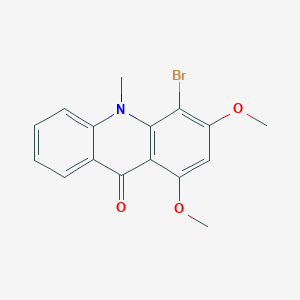
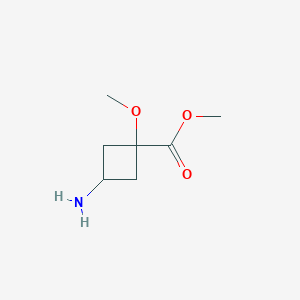
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
